3,5-Dimethylbenzene-1,2-diamine dihydrochloride

Vue d'ensemble

Description

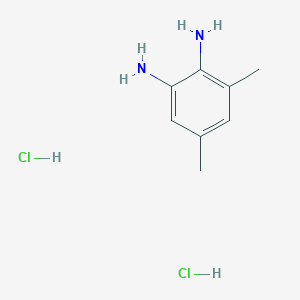

3,5-Dimethylbenzene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This compound is a derivative of benzene, characterized by the presence of two methyl groups and two amine groups attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are subsequently reduced to amine groups using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be further reduced to form more reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as iron and hydrochloric acid (Fe/HCl) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: More reduced amine derivatives.

Substitution: Substituted benzene derivatives with various functional groups.

Applications De Recherche Scientifique

While comprehensive data tables and case studies specific to the applications of "3,5-Dimethylbenzene-1,2-diamine dihydrochloride" are not available within the provided search results, the information below describes the applications of similar compounds, including discussion of chemical reactions, preparation methods, and scientific research applications, to provide a detailed overview.

Chemical Reactions Analysis

Types of Reactions:

- Oxidation: N,N-Dimethylbenzene-1,2-diamine dihydrochloride can undergo oxidation reactions to form quinone derivatives.

- Reduction: This compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: This compound can participate in substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in acidic or neutral conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

- Oxidation: Quinone derivatives.

- Reduction: Amine derivatives.

- Substitution: Alkylated or acylated benzene derivatives.

Preparation Methods

- Nitration and Reduction: The preparation of N,N-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of benzene to form nitrobenzene, followed by reduction to form benzene-1,2-diamine. The amino groups are then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield N,N-Dimethylbenzene-1,2-diamine.

Scientific Research Applications

- Catalysis: N,N-Dimethylbenzene-1,2-diamine dihydrochloride is used as a catalyst in various organic reactions, including amination and alkylation reactions.

- Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.

- Pharmaceuticals: This compound is used as an intermediate in the synthesis of pharmaceutical compounds, including certain antidepressants and antipsychotics.

- Starting Material: 1,2-Diamino-3,5-dimethylbenzene can be used as a starting material to synthesize tetramethyl quinoxaline derivatives by reacting with 1,2-dicarbonyl .

- Oxidase Test: DMPD (N,N-Dimethylbenzene-1,2-diamine dihydrochloride) is utilized in the oxidase test to differentiate bacterial species based on their ability to utilize specific dyes.

- Antibacterial Activity: Derivatives of N1,N1-Dimethylbenzene-1,3-diamine exhibited varying degrees of antibacterial activity against common pathogens in vitro.

Mécanisme D'action

The mechanism of action of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects .

Comparaison Avec Des Composés Similaires

4,5-Dimethyl-1,2-phenylenediamine: Another benzene derivative with similar amine groups but different substitution pattern.

1,4-Dimethylbenzene: A benzene derivative with two methyl groups but no amine groups.

p-Phenylenediamine: A benzene derivative with two amine groups but no methyl groups.

Uniqueness: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride is unique due to the specific positioning of its methyl and amine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Activité Biologique

3,5-Dimethylbenzene-1,2-diamine dihydrochloride, also known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic amine with various biological activities. Its structure allows it to interact with biological systems in multiple ways, including potential therapeutic effects and toxicity. This article reviews its biological activity based on diverse research findings.

- Molecular Formula : C₈H₁₂N₂

- Molecular Weight : 136.19 g/mol

- CAS Number : 3171-45-7

- Boiling Point : 272.1 °C

- Melting Point : 73-78 °C

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into therapeutic effects and toxicological concerns.

Therapeutic Effects

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may help in reducing oxidative stress in cells.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain structural modifications enhance its cytotoxicity against breast cancer cells (IC50 values lower than standard drugs like doxorubicin) .

- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in vitro. Its mechanism appears to involve disruption of bacterial cell membranes .

Toxicological Concerns

- Mutagenicity : Some studies suggest that aromatic amines can be mutagenic, raising concerns about their long-term safety .

- Skin Irritation : Due to its chemical nature, it can cause skin irritation upon contact, necessitating careful handling in laboratory settings .

The biological effects of this compound are largely attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis in malignant cells through oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anticancer | IC50 < Doxorubicin | |

| Antibacterial | Effective against multiple strains | |

| Mutagenicity | Potentially mutagenic | |

| Skin Irritation | Yes |

Case Study Example

A recent study investigated the anticancer properties of modified derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Molecular docking studies further elucidated the binding interactions with target proteins involved in cell cycle regulation .

Propriétés

IUPAC Name |

3,5-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-5-3-6(2)8(10)7(9)4-5;;/h3-4H,9-10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASDGWFCRRYTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.